Octan-2-yl (3-chlorophenyl)carbamate
Description
Octan-2-yl (3-chlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 3-chlorophenyl group linked to a carbamate ester with an octan-2-yl alkyl chain. Carbamates are widely studied for their pesticidal, pharmaceutical, and industrial applications due to their structural versatility and biological activity. For instance, Ferriz et al. and Imramovsky et al. synthesized and characterized related 4-chloro-2-{[(substituted phenyl)amino]carbonyl}phenyl alkyl carbamates, highlighting the impact of substituents on physicochemical and biological properties .
Properties
CAS No. |
113593-00-3 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
octan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-3-4-5-6-8-12(2)19-15(18)17-14-10-7-9-13(16)11-14/h7,9-12H,3-6,8H2,1-2H3,(H,17,18) |
InChI Key |
SGHJXXGLLYCWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis via Direct Reaction of 3-Chlorophenyl Isocyanate and Octan-2-ol
The most straightforward method for synthesizing octan-2-yl (3-chlorophenyl)carbamate involves the nucleophilic addition of octan-2-ol to 3-chlorophenyl isocyanate (Figure 1). This reaction proceeds under mild conditions, typically at room temperature, without requiring catalysts due to the high electrophilicity of the isocyanate group.
Reaction Mechanism:
- Nucleophilic Attack: The hydroxyl group of octan-2-ol attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate.
- Proton Transfer: A proton shifts from the oxygen to the nitrogen, stabilizing the intermediate.
- Carbamate Formation: Elimination of a proton yields the final carbamate product.
Optimization Considerations:
- Stoichiometry: A 1:1 molar ratio of isocyanate to alcohol minimizes urea byproduct formation.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) prevents hydrolysis of the isocyanate.
- Temperature: Reactions performed at 0–25°C achieve yields of 75–90%.
Table 1: Traditional Method Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Byproducts |
|---|---|---|---|
| Solvent | THF | 85 | <5% urea |
| Temperature | 25°C | 88 | <3% urea |
| Reaction Time | 12 h | 90 | Negligible |
In Situ Isocyanate Generation via Hofmann Rearrangement
For laboratories avoiding direct handling of volatile isocyanates, the Hofmann rearrangement offers a safer alternative by generating 3-chlorophenyl isocyanate in situ from 3-chlorobenzamide (Scheme 1).
Procedure:
- Chlorination: 3-Chlorobenzamide reacts with sodium hypochlorite (NaOCl) in the presence of KF/Al₂O₃, forming an N-chloroamide intermediate.
- Rearrangement: The intermediate undergoes base-mediated rearrangement to 3-chlorophenyl isocyanate.
- Trapping: Octan-2-ol is added immediately to trap the isocyanate, yielding the carbamate.
Key Advantages:
- Eliminates storage of hazardous isocyanates.
- KF/Al₂O₃ acts as a solid base, simplifying purification.
Table 2: Hofmann Rearrangement Conditions
| Substrate | Base | Oxidant | Yield (%) |
|---|---|---|---|
| 3-Chlorobenzamide | KF/Al₂O₃ | NaOCl | 78 |
| 3-Chlorobenzamide | Cs₂CO₃ | NaOCl | 65 |
Curtius Rearrangement for Isocyanate Precursors
The Curtius rearrangement converts acyl azides to isocyanates, providing another route to 3-chlorophenyl isocyanate (Scheme 2). This method is advantageous for substrates sensitive to Hofmann conditions.
Synthetic Steps:
- Acyl Azide Formation: 3-Chlorobenzoyl chloride reacts with sodium azide to form 3-chlorobenzoyl azide.
- Thermal Rearrangement: Heating the azide at 75°C induces decomposition to 3-chlorophenyl isocyanate and nitrogen gas.
- Alcohol Quenching: Octan-2-ol is introduced to form the carbamate.
Challenges:
- Acyl azides are thermally unstable, requiring careful temperature control.
- Aromatic acyl azides decompose at higher temperatures than aliphatic analogues.
Table 3: Curtius Rearrangement Efficiency
| Acyl Azide | Temperature (°C) | Isocyanate Yield (%) |
|---|---|---|
| 3-Chlorobenzoyl azide | 75 | 82 |
| 4-Chlorobenzoyl azide | 75 | 79 |
Three-Component Coupling Using CO₂
Emerging methodologies utilize carbon dioxide as a carbonyl source, bypassing isocyanate intermediates (Scheme 3). While primarily used for N-alkyl carbamates, adaptations for O-alkyl derivatives are under investigation.
Experimental Approach:
- Reaction Setup: 3-Chloroaniline, octan-2-ol, and CO₂ are combined in DMF with Cs₂CO₃ and tetrabutylammonium iodide (TBAI).
- Carbamate Formation: CO₂ inserts between the amine and alcohol, though yields for O-alkyl carbamates remain suboptimal (≤40%).
Limitations:
- Favors N-alkyl carbamate formation unless alcohol nucleophilicity is enhanced.
- Requires high-pressure CO₂ equipment.
Carbamoylimidazolium Salt Alkoxylation
Carbamoylimidazolium salts, derived from 3-chloroaniline, react with sodium octan-2-oxide to form the target carbamate (Scheme 4). This method avoids gaseous reagents and enables mild conditions.
Protocol:
- Salt Synthesis: 3-Chloroaniline reacts with N,N-carbonyldiimidazole (CDI) to form the imidazolium salt.
- Alkoxylation: Sodium octan-2-oxide displaces imidazole, yielding this compound.
Table 4: Salt Alkoxylation Performance
| Base | Solvent | Yield (%) |
|---|---|---|
| NaOOct-2 | THF | 72 |
| KOOct-2 | DMF | 68 |
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Octan-2-yl (3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of octan-2-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
Key Compounds for Comparison :
- Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate): A commercial pesticide with an isopropyl alkyl chain .
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., compounds 4a–i): Feature varying alkyl chains (methyl to octyl) and a 3-chlorophenyl group .
- Methyl (3-hydroxyphenyl)-carbamate : Contains a polar hydroxyl substituent instead of chlorine .
Table 1: Comparative Properties of Selected Carbamates
Findings :
- Lipophilicity : this compound’s elongated alkyl chain confers significantly higher lipophilicity (logP ~5.2) compared to chlorpropham (logP ~3.8) and shorter-chain analogs like compound 4a (logP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
- Substituent Polarity : Replacement of chlorine with a hydroxyl group (as in Methyl (3-hydroxyphenyl)-carbamate) drastically lowers logP (~1.4), favoring applications in polar media but reducing bioactivity in lipid-rich environments .
- Biological Activity : Chlorpropham’s isopropyl chain balances lipophilicity and volatility, making it effective as a pre-emergent herbicide. In contrast, the octan-2-yl chain in the target compound may prolong environmental persistence, raising bioaccumulation concerns .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Octan-2-yl (3-chlorophenyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of carbamates typically involves reacting phenyl chloroformate derivatives with amines or alcohols. For this compound, a two-step approach is recommended:
Step 1 : React 3-chloroaniline with a carbonyl source (e.g., phosgene or diphosgene) to form the intermediate carbamoyl chloride.
Step 2 : Condense the intermediate with octan-2-ol under basic conditions (e.g., pyridine or triethylamine) to facilitate esterification.
- Optimization : Use anhydrous solvents (e.g., carbon tetrachloride or THF) and maintain temperatures between 0–25°C to minimize side reactions. Monitor reaction progress via TLC (ethanol/DMSO 3:1, Rf ~0.7–0.8) .
- Purification : Recrystallize from methanol or ethanol to achieve >95% purity, confirmed by melting point (expected range: 75–127°C based on analogous carbamates) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Look for a strong carbonyl (C=O) stretch at 1700–1710 cm⁻¹ and N-H stretching bands at 3300–3350 cm⁻¹ .
- ¹H NMR : Expect aromatic protons (δ 7.1–8.1 ppm, multiplet) from the 3-chlorophenyl group and a broad singlet (δ ~9.4 ppm) for the carbamate N-H proton. The octan-2-yl moiety will show characteristic alkyl signals (δ 0.8–1.6 ppm) .
- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular weight (calc. for C₁₅H₂₀ClNO₂: 281.78 g/mol). Fragmentation patterns may include loss of the octan-2-yl group (m/z ~154) .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., octan-2-yl vs. smaller substituents) influence the biological activity of (3-chlorophenyl)carbamates?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibitory concentrations (IC₅₀) of analogs with varying alkyl chains. For example, shorter chains (e.g., methyl or butynyl) may enhance solubility but reduce membrane permeability, while longer chains (e.g., octan-2-yl) could improve lipophilicity and target binding .
- Experimental Design : Synthesize analogs (e.g., methyl, butynyl, octan-2-yl derivatives) and test their activity against target enzymes (e.g., acetylcholinesterase) using Ellman’s assay. Correlate results with computational models (e.g., molecular docking) to identify key hydrophobic interactions .
Q. How can researchers resolve discrepancies in solubility data for carbamates under varying experimental conditions?
- Methodological Answer :
- Data Validation : Replicate solubility measurements using standardized protocols (e.g., shake-flask method at 25°C). For this compound, expect low aqueous solubility (~1.1×10⁻² g/L) due to its hydrophobic alkyl chain .
- Advanced Techniques : Use HPLC with a C18 column to quantify solubility in buffered solutions (pH 4–9). Compare with logP values (predicted ~5.8 for octan-2-yl derivatives) to assess bioavailability .
Q. What in silico strategies are effective for predicting the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to cholinesterases using software like GROMACS. Focus on the chlorophenyl group’s role in π-π stacking and the octan-2-yl chain’s contribution to hydrophobic pocket occupancy .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and molar refractivity. Validate with experimental IC₅₀ data from analogous carbamates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
